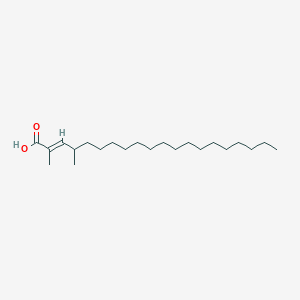

2,4-Dimethyl-2-eicosenoic acid

CAS No.:

Cat. No.: VC1821913

Molecular Formula: C22H42O2

Molecular Weight: 338.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C22H42O2 |

|---|---|

| Molecular Weight | 338.6 g/mol |

| IUPAC Name | (E)-2,4-dimethylicos-2-enoic acid |

| Standard InChI | InChI=1S/C22H42O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20(2)19-21(3)22(23)24/h19-20H,4-18H2,1-3H3,(H,23,24)/b21-19+ |

| Standard InChI Key | LHBAARNMEIXEDK-XUTLUUPISA-N |

| Isomeric SMILES | CCCCCCCCCCCCCCCCC(C)/C=C(\C)/C(=O)O |

| SMILES | CCCCCCCCCCCCCCCCC(C)C=C(C)C(=O)O |

| Canonical SMILES | CCCCCCCCCCCCCCCCC(C)C=C(C)C(=O)O |

Introduction

Chemical Identity and Structural Characteristics

2,4-Dimethyl-2-eicosenoic acid is classified as a branched-chain fatty acid, specifically a type of isoprenoid fatty acid with methyl branches at positions 2 and 4, and an unsaturated bond at position 2. It belongs to the broader class of polyketides, which are natural products with diverse biological and pharmacological activities . The structural configuration features an E-configuration at the unsaturated bond, as indicated by its IUPAC name: (E)-2,4-dimethylicos-2-enoic acid .

The chemical identity of this compound is well-established through various identification systems as summarized in Table 1:

| Identifier | Value |

|---|---|

| Molecular Formula | C22H42O2 |

| Molecular Weight | 338.6 g/mol |

| IUPAC Name | (E)-2,4-dimethylicos-2-enoic acid |

| PubChem CID | 5282673 |

| ChEBI ID | CHEBI:180037 |

| Lipid Maps ID | LMFA01020134 |

| InChIKey | LHBAARNMEIXEDK-XUTLUUPISA-N |

This branched fatty acid possesses a distinctive chemical structure that contributes to its biological functions and activities in various organisms .

Physical and Chemical Properties

2,4-Dimethyl-2-eicosenoic acid exhibits specific physical and chemical properties characteristic of branched unsaturated fatty acids. While some details about its physical state aren't explicitly mentioned in the search results, we can infer properties based on similar compounds. The compound features a carboxylic acid functional group, giving it acidic properties typical of fatty acids .

The presence of methyl branches at positions 2 and 4, along with the unsaturated bond at position 2, significantly influences its physical properties, including its melting point and solubility profile. These structural features also affect its behavior in biological membranes, including fluidity and stability.

The unsaturated bond in this compound is specifically in the E-configuration, as indicated by spectroscopic analysis and confirmed through its standardized nomenclature in chemical databases . This stereochemistry is important for its biological function and interaction with cellular components.

Biological Significance

The biological significance of 2,4-Dimethyl-2-eicosenoic acid stems from its role in several biological processes, particularly in bacterial systems. Research has demonstrated that this compound plays crucial roles in:

Membrane Structure and Function

As a branched-chain fatty acid, 2,4-Dimethyl-2-eicosenoic acid contributes to the physical properties of cellular membranes. It influences membrane fluidity and stability, which are essential for proper cellular function. The branched methyl groups and unsaturated bond create "kinks" in the molecular structure that prevent tight packing of membrane lipids, thereby maintaining appropriate membrane fluidity under various environmental conditions.

Biosynthesis Pathways

The biosynthesis of 2,4-Dimethyl-2-eicosenoic acid involves specialized enzymatic systems, particularly polyketide synthases (PKSs). Research has elucidated key aspects of this biosynthetic pathway:

Biosynthetic Analysis

Gas chromatography/mass spectrometry (GC/MS) analysis of fatty acid methyl esters (FAME) provided evidence for the role of MSMEG_4727 Pks in the biosynthesis of 2,4-Dimethyl-2-eicosenoic acid. The chromatogram of extracted ion at m/z 88 (characteristic of 2-methyl-branched FAME) showed a major peak in the wild-type strain that was absent in the mutant strain . The molecular mass and fragmentation pattern, including peaks at m/z 88, 101, and 127, confirmed the identity of this compound as 2,4-Dimethyl-2-eicosenoic acid .

Enzymatic Architecture

The Mycobacterium smegmatis mycocerosic acid synthase, which is involved in this biosynthetic pathway, has been structurally characterized. It is classified as a fully reducing iterative PKS (iPKS), closely related to modular PKSs (modPKSs) . The enzyme features a dimeric linker-based organization of the modifying region, which may be common in other modPKSs as well .

Related Compounds and Comparative Analysis

Understanding 2,4-Dimethyl-2-eicosenoic acid in the context of related compounds provides valuable insights into its distinctive properties:

Comparison with Other Fatty Acids

Unlike some other unsaturated fatty acids such as linoleic acid, which shows antimicrobial activity against Propionibacterium acnes, cis-11-eicosenoic acid appears to lack this property . This suggests that the specific positions of methyl branches and unsaturated bonds significantly influence the biological activities of these fatty acids.

Structural Relatives

Other structurally related compounds include 2(E)-eicosenoic acid (C20H38O2), which lacks the methyl branches found in 2,4-Dimethyl-2-eicosenoic acid . The structural differences between these compounds likely contribute to their distinct biological functions and activities.

Table 2 compares key features of 2,4-Dimethyl-2-eicosenoic acid with related fatty acids:

| Compound | Molecular Formula | Key Structural Features | Antimicrobial Activity |

|---|---|---|---|

| 2,4-Dimethyl-2-eicosenoic acid | C22H42O2 | Methyl branches at positions 2,4; unsaturated bond at position 2 | Potential antimicrobial properties |

| Linoleic acid | C18H32O2 | Two unsaturated bonds | Active against P. acnes (MIC 32 μg/mL) |

| cis-11-Eicosenoic acid | C20H38O2 | Single unsaturated bond at position 11 | Inactive below 512 μg/mL |

| 2(E)-Eicosenoic acid | C20H38O2 | Single unsaturated bond at position 2 | Not specified in search results |

Analytical Methods for Identification and Characterization

Several analytical techniques have been employed to identify and characterize 2,4-Dimethyl-2-eicosenoic acid:

Gas Chromatography/Mass Spectrometry (GC/MS)

GC/MS has been effectively used to analyze this compound after conversion to its methyl ester form. The fragmentation pattern shows characteristic peaks at m/z 88 (from McLafferty rearrangement of 2-methyl-branched FAME), m/z 101 (characteristic of 2-unsaturated FAME), and m/z 127 (characteristic of 4-methyl-branched FAME) . The molecular mass observed at m/z 352 corresponds to an unsaturated C24 FAME, consistent with the structure of methylated 2,4-Dimethyl-2-eicosenoic acid .

Nuclear Magnetic Resonance (NMR)

NMR spectroscopy has been utilized in the structural characterization of fatty acids, including those isolated from bacterial sources. The 1H NMR spectra provide valuable information about the positions of methyl branches and unsaturated bonds .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume